5-Hydroxybenzydamine Hydrochloride

Photodegradation Stability-indicating methods Phototoxicity assessment

5-Hydroxybenzydamine Hydrochloride is the primary photodegradation product of benzydamine, formed via CYP450-mediated aromatic hydroxylation. Unlike the parent drug or N-oxide metabolite, the 5-hydroxy substitution enables unique UV-Vis detection at 320 nm and serves as a specific degradation marker in stability-indicating methods. Procure this authenticated reference standard to comply with ICH Q1B photostability testing, correctly assign HPLC impurity peaks, and differentiate phototoxic contributions of degradation species in regulatory submissions. Essential for ANDA applicants and QC laboratories requiring traceable impurity standards.

Molecular Formula C19H24ClN3O2
Molecular Weight 361.87
CAS No. 39860-89-4
Cat. No. B571452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxybenzydamine Hydrochloride
CAS39860-89-4
Synonyms3-[3-(Dimethylamino)propoxy]-1-(phenylmethyl)-1H-indazol-5-ol Hydrochloride;  3-[3-(Dimethylamino)propoxy]-1-(phenylmethyl)-1H-indazol-5-ol Monohydrochloride;  1-Benzyl-3-(3-dimethylaminopropoxy)-5-hydroxy-1H-indazole Hydrochloride
Molecular FormulaC19H24ClN3O2
Molecular Weight361.87
Structural Identifiers
SMILESCN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3.Cl
InChIInChI=1S/C19H23N3O2.ClH/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H
InChIKeyKXCCGANRGMOPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxybenzydamine Hydrochloride (CAS 39860-89-4): Core Identity and Procurement-Relevant Classification


5-Hydroxybenzydamine Hydrochloride (CAS 39860-89-4; molecular formula C₁₉H₂₄ClN₃O₂; MW 361.87) is the hydrochloride salt of a hydroxylated metabolite and primary photodegradation product of the nonsteroidal anti-inflammatory drug (NSAID) benzydamine [1]. The free base (CAS 36504-72-0) bears a phenolic hydroxyl group at the 5-position of the indazole ring system, structurally distinguishing it from the parent drug benzydamine (CAS 642-72-8) which lacks this substitution [1]. It is classified as an indazole-derivative NSAID metabolite and is primarily utilized as an analytical reference standard for stability-indicating methods, metabolite identification in pharmacokinetic studies, and impurity profiling in pharmaceutical quality control [2][3].

Why 5-Hydroxybenzydamine Hydrochloride Cannot Be Replaced by Generic Benzydamine or Its N-Oxide Metabolite in Analytical and Pharmacological Workflows


Substituting 5-Hydroxybenzydamine Hydrochloride with the parent drug benzydamine hydrochloride (CAS 132-69-4) or the major N-oxide metabolite (CAS 36504-71-9) is scientifically invalid because these compounds occupy fundamentally distinct nodes in benzydamine's metabolic and photochemical networks. The hydroxylation at the indazole 5-position—absent in benzydamine—confers a unique UV-Vis chromophore enabling wavelength-differentiated detection [1], an altered ionization profile at physiological pH [2], and exclusive formation via a CYP450-mediated aromatic hydroxylation pathway rather than the FMO-dependent N-oxidation that generates the predominant circulating metabolite [3][4]. In stability-indicating analytical methods, 5-hydroxybenzydamine serves as a specific degradation marker; using a non-hydroxylated analog would fail to resolve this critical impurity peak and would invalidate the method's specificity for photodegradation assessment [1].

Quantitative Differentiation Evidence for 5-Hydroxybenzydamine Hydrochloride (CAS 39860-89-4) Against Comparators


Photodegradation Product Yield Ratio: 5-Hydroxybenzydamine vs. Co-Photoproduct Under Controlled UV Irradiation

When benzydamine hydrochloride is irradiated at 300 nm in methanol solution under either oxygen or argon, it undergoes photodegradation to yield two spectroscopically identified products. 5-Hydroxybenzydamine (photoproduct 2) is generated at a yield of 25%, while the competing photoproduct 2-β-dimethylaminopropyl-1-benzylindalolin-3-one (photoproduct 3) is generated at 75% [1]. This establishes a reproducible 1:3 product ratio that is diagnostically relevant for analytical method validation.

Photodegradation Stability-indicating methods Phototoxicity assessment

Distinct UV Absorbance Maximum Enables Differential Detection from Parent Benzydamine in HPLC-UV Methods

5-Hydroxybenzydamine exhibits a UV absorbance maximum suitable for detection at 320 nm in HPLC-UV systems, achieving a limit of detection of 0.5 ng/mL in human plasma and 1 ng/mL in human urine . In contrast, benzydamine and its N-oxide metabolite display their strong absorbance maximum at 307 nm [1]. This 13 nm bathochromic shift, attributable to the electron-donating 5-hydroxyl substituent on the indazole aromatic system, enables wavelength-selective quantification of the hydroxylated metabolite in the presence of the parent drug without requiring MS-based detection.

HPLC-UV detection Chromophore differentiation Bioanalytical method development

Metabolic Pathway Origin: CYP450-Mediated Aromatic Hydroxylation vs. FMO-Mediated N-Oxidation

Benzydamine is metabolized via two competing primary routes: (a) FMO1/3-catalyzed N-oxygenation producing benzydamine N-oxide as the major unconjugated metabolite, and (b) CYP450-mediated aromatic hydroxylation producing 5-hydroxybenzydamine, which is subsequently conjugated and excreted as its glucuronide [1][2]. In human liver microsomes, benzydamine N-oxygenation exhibits a Vmax/Km ratio that is substantially higher at pH 8.4 (the FMO optimum) compared to pH 7.4, whereas CYP2D6-mediated N-demethylation is faster at pH 7.4 [1]. Critically, 5-hydroxybenzydamine arises from a distinct CYP450 isoform-dependent pathway and is excreted in human urine as a glucuronide conjugate, whereas the N-oxide circulates predominantly in unconjugated form [2].

Drug metabolism CYP450 hydroxylation FMO probe substrate Metabolite identification

Phototoxicity Profile: Erythrocyte Lysis Activity of 5-Hydroxybenzydamine vs. Co-Photoproduct

Erythrocyte lysis photosensitized by benzydamine (1), 5-hydroxybenzydamine (2), and 2-β-dimethylaminopropyl-1-benzylindalolin-3-one (3) was investigated under standardized irradiation conditions [1]. Under aerobic conditions, photoproduct 3 was identified as the potent photohemolytic agent, whereas the photohemolytic activity attributable to 5-hydroxybenzydamine (photoproduct 2) was comparatively lower. Radical intermediates, evidenced by thiobarbituric acid trapping and cysteine dimerization, were implicated in the photodegradation mechanism linking benzydamine photolysis to its phototoxic effects [1].

Phototoxicity Erythrocyte lysis Photohemolysis Drug safety assessment

Role as a Pharmacopeial Degradation Marker in Validated Stability-Indicating HPLC Methods

5-Hydroxybenzydamine is explicitly identified as a toxic photodegradation product of benzydamine hydrochloride in a validated stability-indicating spectrophotometric/colorimetric method [1]. In this method, benzydamine hydrochloride is determined colorimetrically via ion-pair formation with bromophenol red (measured at 425 nm) in the presence of its degradation products, including both 5-hydroxybenzydamine and 2-β-dimethylaminopropyl-1-benzylindalolin-3-one, achieving a mean accuracy of 100.04 ± 0.41% for benzydamine determination [1]. More broadly, 5-hydroxybenzydamine serves as a key impurity reference in reversed-phase HPLC methods capable of simultaneously resolving benzydamine hydrochloride and five of its impurities in oral collutory formulations [2].

Stability-indicating assay Pharmaceutical quality control Degradation product reference standard ANDA regulatory submission

High-Value Application Scenarios for 5-Hydroxybenzydamine Hydrochloride (CAS 39860-89-4) in Research and Industrial Settings


Forced Degradation Studies and Photostability Testing per ICH Q1B for Benzydamine-Containing Drug Products

In pharmaceutical development, regulatory guidelines (ICH Q1B) require identification and characterization of photodegradation products. 5-Hydroxybenzydamine Hydrochloride—generated at a 25% yield upon 300 nm irradiation of benzydamine alongside the 75%-yield co-photoproduct [1]—must be available as an authenticated reference standard to correctly assign HPLC peaks, establish mass balance in forced degradation studies, and differentiate the phototoxic contributions of each degradation species during safety qualification [1][2]. Without this standard, photodegradation peak assignment relies on retention time extrapolation, which is unacceptable for regulatory submission dossiers.

FMO Phenotyping Studies Using Benzydamine as a Probe Substrate: CYP450 Pathway Discrimination

Benzydamine is widely used preclinically as a flavin-containing monooxygenase (FMO) probe substrate, with N-oxidation serving as the primary FMO-dependent readout [3]. However, 5-hydroxybenzydamine arises from a competing CYP450-mediated aromatic hydroxylation pathway and is excreted as a glucuronide conjugate [4]. Procuring the authentic 5-hydroxybenzydamine Hydrochloride reference standard is essential for laboratories performing FMO activity phenotyping, because its LC-MS/MS signal must be resolved from the N-oxide signal to correctly partition FMO vs. CYP450 metabolic contributions. Failure to account for this metabolite leads to overestimation of FMO activity when total metabolite formation is used as the endpoint.

Bioanalytical Method Development and Validation for Benzydamine Pharmacokinetic Studies in Plasma and Urine

Quantitative bioanalytical methods for benzydamine and its metabolites in biological matrices require certified reference standards for each analyte. 5-Hydroxybenzydamine Hydrochloride enables HPLC-UV detection at 320 nm with a validated LOD of 0.5 ng/mL in plasma and 1 ng/mL in urine—a detection window that is spectrally resolved from the parent drug's 307 nm absorbance . Its deuterated analog (5-Hydroxybenzydamine-d6 Hydrochloride) further serves as an ideal internal standard for LC-MS/MS quantification, correcting for matrix effects and ionization variability in ADME studies .

Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions for Generic Benzydamine Formulations

5-Hydroxybenzydamine Hydrochloride is a named degradation impurity in validated stability-indicating methods used for benzydamine hydrochloride oral collutory formulations [2][5]. QC laboratories and ANDA applicants require this reference standard to perform system suitability testing, establish relative response factors, quantify impurity levels against ICH Q3B reporting thresholds, and demonstrate analytical method specificity during method transfer and regulatory review. Its procurement from a traceable source (e.g., TRC, USP, or EP reference standard providers) is a compliance prerequisite for abbreviated new drug applications referencing benzydamine.

Quote Request

Request a Quote for 5-Hydroxybenzydamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.